N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride
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Overview
Description
N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.633 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride were not found, there are studies on the macrocyclization of peptides containing an N-terminal 2-chloroacetyl group . This could potentially provide insights into the synthesis of similar compounds.Molecular Structure Analysis
The molecular structure of N’-(2-chloroacetyl)benzohydrazide consists of 9 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .Physical and Chemical Properties Analysis
Specific physical and chemical properties for N’-(2-chloroacetyl)-4-(diethylamino)benzohydrazide hydrochloride were not found. The molecular weight of N’-(2-chloroacetyl)benzohydrazide is 212.633 .Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-(diethylamino)benzohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2.ClH/c1-3-17(4-2)11-7-5-10(6-8-11)13(19)16-15-12(18)9-14;/h5-8H,3-4,9H2,1-2H3,(H,15,18)(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVJJJCGLSABJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832600 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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